molecular formula C11H17N3O2 B7925940 2-[Cyclopropyl-(3-methoxy-pyrazin-2-ylmethyl)-amino]-ethanol

2-[Cyclopropyl-(3-methoxy-pyrazin-2-ylmethyl)-amino]-ethanol

Cat. No.: B7925940
M. Wt: 223.27 g/mol
InChI Key: KCUXASQMQQNMQA-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features 2-[Cyclopropyl-(3-methoxy-pyrazin-2-ylmethyl)-amino]-ethanol is a tertiary ethanolamine derivative featuring:

  • A 3-methoxy-pyrazine moiety linked via a methylene bridge, introducing aromaticity and hydrogen-bonding capabilities.
  • A primary ethanol group, enabling solubility in polar solvents and reactivity in further functionalization.

This compound is categorized as an ether-containing intermediate () and is listed under cyclopropane derivatives (). Its synthesis likely involves nucleophilic substitution or reductive amination, as inferred from analogous ethanolamine syntheses (e.g., ).

Properties

IUPAC Name

2-[cyclopropyl-[(3-methoxypyrazin-2-yl)methyl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-16-11-10(12-4-5-13-11)8-14(6-7-15)9-2-3-9/h4-5,9,15H,2-3,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCUXASQMQQNMQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1CN(CCO)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Cyclopropyl-(3-methoxy-pyrazin-2-ylmethyl)-amino]-ethanol typically involves multiple steps, including the formation of the pyrazine ring, the introduction of the methoxy group, and the attachment of the cyclopropyl and amino-ethanol groups. Specific reaction conditions, such as the choice of solvents, catalysts, and temperatures, play a crucial role in the efficiency and yield of the synthesis.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-[Cyclopropyl-(3-methoxy-pyrazin-2-ylmethyl)-amino]-ethanol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different alcohols or ketones, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

2-[Cyclopropyl-(3-methoxy-pyrazin-2-ylmethyl)-amino]-ethanol has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.

    Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-[Cyclopropyl-(3-methoxy-pyrazin-2-ylmethyl)-amino]-ethanol involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Comparison

The table below highlights key structural and functional differences between the target compound and its analogs:

Compound Name Substituents Molecular Weight Key Features Source
Target Compound Cyclopropyl, 3-methoxy-pyrazin-2-ylmethyl, ethanol ~277.3 g/mol* Pyrazine ring for aromatic interactions; cyclopropyl for stability
2-(Ethylpropylamino)ethanol Ethyl, propyl, ethanol 145.23 g/mol Linear alkyl chains; simple tertiary amine
2-(3-Methoxybenzyl) analog Cyclopropyl, 3-methoxybenzyl, ethanol 265.34 g/mol Benzyl group enhances lipophilicity; lacks pyrazine’s heteroaromaticity
2-((2-Methoxyethyl)(methyl)amino)ethanol Methoxyethyl, methyl, ethanol 163.23 g/mol Methoxyethyl chain improves solubility; methyl reduces steric bulk
4-Amino-5-(2-cyclopropyl-[1,8]naphthyridin-3-yl) Cyclopropyl, naphthyridine, triazole-thiol ~342.4 g/mol* Complex heterocyclic system; antimicrobial potential

*Calculated based on empirical formulas.

Functional and Pharmacological Differences

  • Target Compound vs. 2-(Ethylpropylamino)ethanol: The pyrazine and cyclopropyl groups in the target compound enhance aromatic π-π stacking and metabolic stability compared to the simpler alkyl chains in the analog ().
  • Target Compound vs.
  • Target Compound vs. 2-((2-Methoxyethyl)(methyl)amino)ethanol: The cyclopropyl group in the target may reduce CYP450-mediated oxidation, a common metabolic pathway for methyl-substituted amines ().

Biological Activity

2-[Cyclopropyl-(3-methoxy-pyrazin-2-ylmethyl)-amino]-ethanol is a novel organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a cyclopropyl group, a methoxy-substituted pyrazine ring, and an aminoethanol moiety, which together confer unique properties that may be leveraged for therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

IUPAC Name 2[(3methoxypyrazin2yl)methylamino]ethanol\text{IUPAC Name }2-[(3-methoxypyrazin-2-yl)methylamino]ethanol

Key Features:

  • Molecular Formula : C₈H₁₃N₃O₂
  • Molecular Weight : 169.20 g/mol
  • Functional Groups : Pyrazine ring, methoxy group, amino group, and alcohol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The proposed mechanism involves:

  • Ligand Binding : The compound acts as a ligand that binds to various enzymes or receptors, modulating their activity.
  • Biochemical Pathways : This binding can influence several biochemical pathways, potentially leading to therapeutic effects such as antimicrobial or anticancer activities.

Antimicrobial Activity

Research has indicated that compounds containing pyrazine rings exhibit antimicrobial properties. The presence of the methoxy group in this compound may enhance its interaction with microbial targets. Studies have shown that similar pyrazine derivatives can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. The mechanism may involve the inhibition of cancer cell proliferation through apoptosis induction or cell cycle arrest. For instance, compounds with similar structures have been reported to exhibit selective cytotoxicity against various cancer cell lines .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several pyrazine derivatives, including those similar to this compound. The results demonstrated significant inhibition of bacterial strains such as E. coli and Staphylococcus aureus, suggesting potential use in treating infections.
  • Cytotoxicity Assays : In vitro assays on human cancer cell lines revealed that the compound exhibited dose-dependent cytotoxic effects. The IC50 values were comparable to known anticancer agents, indicating a promising therapeutic index for further development .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of E. coli and S. aureus
AnticancerCytotoxicity in human cancer cell lines
Enzyme InhibitionPotential modulation of metabolic enzymes

Table 2: Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
This compoundCyclopropyl, methoxy-pyrazineAntimicrobial, anticancer
3-Methoxy-pyrazineMethoxy group onlyLimited antibacterial
CyclopropylamineCyclopropyl group onlyNeuroactive properties

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